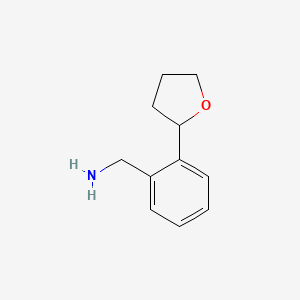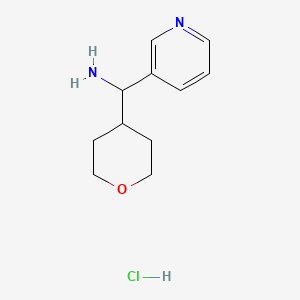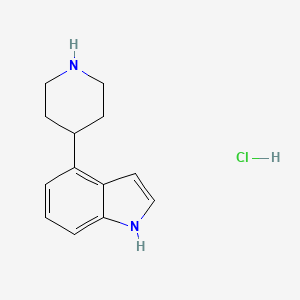
Cyclobutyl(5-methylfuran-2-yl)methanamine hydrochloride
Overview
Description
Cyclobutyl(5-methylfuran-2-yl)methanamine hydrochloride, also known as CBM-HCl, is a cyclic amine hydrochloride used in a variety of scientific research applications. It is a colorless, odorless, and tasteless substance that is soluble in water and other organic solvents. CBM-HCl is a cyclic amine hydrochloride, which is a type of compound that contains a cyclic structure of four carbon atoms connected by single bonds and a nitrogen atom. CBM-HCl has been studied for its potential to act as a neurotransmitter and to interact with other molecules and receptors in the body. In addition, CBM-HCl has been used in laboratory experiments to study its effects on biochemical and physiological processes.
Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Antioxidant Properties : Research on similar furan derivatives, such as the synthesis of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone, has been explored for their potential antioxidant properties. These studies suggest that structurally related compounds can exhibit significant biological activities, such as impacting vitamin and malondialdehyde levels in animal models, which indicates their potential for stress and free radical scavenging applications (Karatas et al., 2006).
Biased Agonists for Therapeutic Applications : Aryloxyethyl derivatives of methanamine compounds have been designed as "biased agonists" for serotonin 5-HT1A receptors, showing potential for antidepressant-like activity. This illustrates the application of structurally similar compounds in the design and development of new therapeutic agents targeting specific biochemical pathways for mental health conditions (Sniecikowska et al., 2019).
Chemical Synthesis and Material Science
- Advanced Synthesis Techniques : Studies on the synthetic routes to compounds with cyclobutyl and furan components, such as the route to 2-(Cyclobuten-1-yl)-3-(trifluoromethyl)-1H-indole, highlight the synthetic challenges and the methodologies developed to overcome these. Such research points to the chemical interest in cyclobutyl and furan derivatives for their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis (Gazvoda et al., 2018).
Antimicrobial and Anticancer Research
- Antimicrobial and Anticancer Activities : The exploration of novel palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, which include furan derivatives, for their anticancer and antimicrobial activities showcases the potential of such compounds in medicinal chemistry. These studies demonstrate the broad spectrum of biological activities that can be harnessed from structurally related compounds for the development of new treatments against cancer and microbial infections (Mbugua et al., 2020).
properties
IUPAC Name |
cyclobutyl-(5-methylfuran-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-5-6-9(12-7)10(11)8-3-2-4-8;/h5-6,8,10H,2-4,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJXCXBFXXYFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2CCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(5-methylfuran-2-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



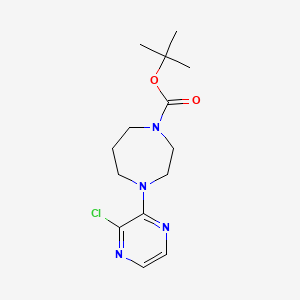


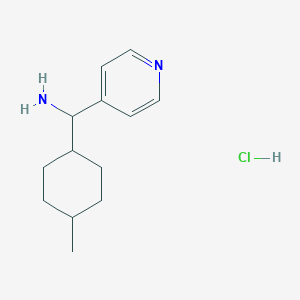
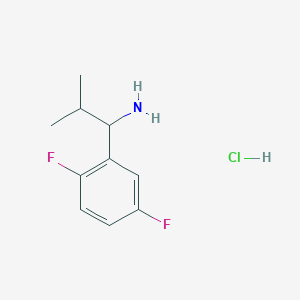

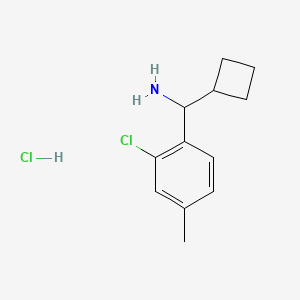

![3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1471977.png)
